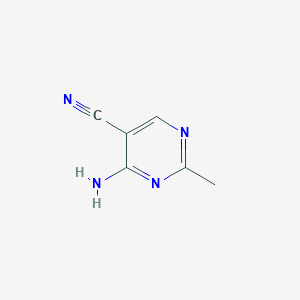

4-Amino-2-methylpyrimidine-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPNIILOUYAGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220093 | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-29-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6ED3UPV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No: 698-29-3). This compound is a pivotal intermediate in the synthesis of Vitamin B1 and serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This document includes detailed experimental protocols, tabulated physicochemical and spectral data, and visualizations of its synthetic and biological pathways to support research and development efforts.

Physicochemical Properties

This compound is typically a pale brown or off-white solid powder.[1][2] Its core structure consists of a pyrimidine ring substituted with an amino group at position 4, a methyl group at position 2, and a nitrile group at position 5.[3] While some experimental values like a precise melting point are not consistently reported in the literature, its key properties have been characterized.[2]

Structural and Physical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 698-29-3 | [5] |

| Molecular Formula | C₆H₆N₄ | [4] |

| Molecular Weight | 134.14 g/mol | [5] |

| Appearance | Pale Brown to Off-White Solid Powder | [1][2] |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol. | [6] |

| Predicted logP | -0.26 (for the related 4-Amino-5-hydroxymethyl-2-methylpyrimidine) | [7] |

| Predicted pKa | 6.17 (Strongest Basic, for the related 4-Amino-5-hydroxymethyl-2-methylpyrimidine) | [7] |

| Melting Point | Data varies; a related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, melts at 240-242°C. | [2][8] |

| Boiling Point | Data not available; likely decomposes at high temperatures. | [2] |

Spectral Properties

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of expected spectral characteristics based on data for the compound and its close analogs.[9][10]

| Spectroscopy | Characteristic Peaks / Features |

| IR (Infrared) | ~3480-3330 cm⁻¹ (N-H stretch, NH₂), ~2212 cm⁻¹ (C≡N stretch), ~1640 cm⁻¹ (C=N stretch), ~1540 cm⁻¹ (Aromatic C=C stretch).[9] |

| ¹H NMR | Signals corresponding to amino protons, a pyrimidine ring proton, and methyl group protons.[10] |

| ¹³C NMR | Resonances for the nitrile carbon, aromatic carbons of the pyrimidine ring, and the methyl carbon.[10] |

| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z 134. Fragmentation patterns would indicate the loss of substituents from the pyrimidine core.[4] |

Experimental Protocols

Synthesis Protocol: Condensation Method

One common and scalable method for synthesizing this compound involves the condensation of acetamidine hydrochloride with malononitrile and formaldehyde.[11][12]

Materials:

-

t-Butanol

-

Acetamidine hydrochloride

-

Malononitrile

-

30% aqueous formaldehyde

-

70wt% t-butyl hydroperoxide

Procedure:

-

Equip a 50 mL three-necked flask with a magnetic stirrer, thermometer, and reflux condenser.

-

To the flask, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.[11]

-

Heat the mixture to 65-70°C and maintain the reaction for 4 hours.[11]

-

Cool the reaction mixture to 20-25°C.

-

Add 1.4 g of 70wt% t-butyl hydroperoxide and continue the reaction at 30-35°C for 1 hour.[11]

-

Monitor the reaction progress using an appropriate analytical method (e.g., TLC or HPLC).

-

Upon completion, the product can be isolated and purified. This method has been reported to achieve a yield of 92.6% with an HPLC purity of 99.6%.[11]

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Protocol

To confirm the identity and purity of synthesized this compound, a standard set of analytical techniques is employed.

Objective: To verify the chemical structure and assess the purity of the final compound.

Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Dissolve a small sample of the compound in a suitable solvent (e.g., methanol).

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a gradient elution method with mobile phases such as water and acetonitrile (both often containing 0.1% formic acid).

-

Monitor the elution using a UV detector and a mass spectrometer to confirm the molecular weight (m/z 135.1 for [M+H]⁺).

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample using a KBr pellet or as a thin film.

-

Record the spectrum and identify characteristic absorption bands for the amino (N-H, ~3400 cm⁻¹) and nitrile (C≡N, ~2212 cm⁻¹) functional groups.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns, which should correspond to the methyl, amino, and pyrimidine ring protons and carbons.[9]

-

-

Elemental Analysis:

-

Perform combustion analysis to determine the percentages of Carbon, Hydrogen, and Nitrogen.

-

Compare the experimental values to the calculated theoretical percentages for the molecular formula C₆H₆N₄ to confirm elemental composition.[9]

-

Applications and Biological Relevance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in nucleobases and numerous therapeutic agents.[3] this compound is significant both as a direct precursor in biosynthesis and as a foundational structure for drug design.

Intermediate in Vitamin B1 (Thiamine) Synthesis

This compound is a crucial precursor for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, which is a key intermediate in the industrial production of Vitamin B1 (thiamine).[12] The synthesis involves the reduction of the nitrile group to an aminomethyl group, which then serves as the pyrimidine moiety of thiamine.

Caption: Biochemical pathway from the title compound to Vitamin B1.

Scaffold for VEGFR-2 Inhibitors

The pyrimidine-5-carbonitrile framework is a key feature in the design of novel kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Over-activation of the VEGFR-2 signaling pathway is a critical driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Inhibitors designed from this scaffold can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the initiation of downstream signaling cascades like the PI3K-AKT and MAPK pathways.[13] This blockade ultimately inhibits endothelial cell proliferation and migration, leading to an anti-angiogenic effect.

Caption: Conceptual model of VEGFR-2 signaling inhibition by a pyrimidine-based drug.

Safety and Handling

This compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound Supplier & Manufacturer in China | CAS 7240-38-2 | High Purity Chemical for Pharmaceutical & Research Applications [nj-finechem.com]

- 3. This compound | 698-29-3 | Benchchem [benchchem.com]

- 4. This compound | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 698-29-3 [chemicalbook.com]

- 7. Human Metabolome Database: Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327) [hmdb.ca]

- 8. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. arkat-usa.org [arkat-usa.org]

- 10. This compound(698-29-3) 1H NMR [m.chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 4-Amino-2-methylpyrimidine-5-carbonitrile. This compound, with CAS number 698-29-3, is a key intermediate in the synthesis of various biologically active molecules, most notably Vitamin B1 (Thiamine). Its pyrimidine core serves as a privileged scaffold in medicinal chemistry for the development of novel therapeutics.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 698-29-3 | [1][2] |

| Molecular Formula | C₆H₆N₄ | [1] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| Appearance | Pale brown to pale yellow solid/powder | [3] |

| Melting Point | 249 °C | |

| Boiling Point | 315.6 ± 27.0 °C (Predicted) | |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | |

| pKa | 3.00 ± 0.10 (Predicted) | |

| LogP | 1.3 (Calculated) | [4] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (6.4 g/L at 25 °C) | |

| Dimethyl Sulfoxide (DMSO) | Soluble (>10 mM) | [4] |

| Ethanol | Soluble | |

| Methanol | Soluble |

Spectroscopic Data

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR | δ ~2.4 (s, 3H, -CH₃), ~7.5 (br s, 2H, -NH₂), ~8.4 (s, 1H, pyrimidine H-6) | [4] |

| ¹³C NMR | δ ~25 (CH₃), ~90 (C5), ~118 (C≡N), ~160 (C6), ~163 (C4), ~168 (C2) | [5] |

| Infrared (IR) | ~3478, 3329 cm⁻¹ (N-H stretch), ~2212 cm⁻¹ (C≡N stretch), ~1640 cm⁻¹ (C=N stretch), ~1544 cm⁻¹ (Aromatic C=C stretch) | [4] |

| Mass Spectrometry (GC-MS) | m/z 134 (M⁺), 94, 42, 66, 92 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

One common and efficient method for the synthesis of this compound is through a multi-component reaction. The following protocol is adapted from a literature procedure.[6]

Materials:

-

t-Butanol

-

Acetamidine hydrochloride

-

Malononitrile

-

30% aqueous formaldehyde

-

70 wt% tert-butyl hydroperoxide in water

Equipment:

-

50 ml three-necked flask

-

Magnetic stirrer

-

Thermometer

-

Reflux condenser

Procedure:

-

To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

-

Heat the mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.

-

Cool the reaction mixture to 20-25 °C.

-

Add 1.4 g of 70 wt% tert-butyl hydroperoxide to the cooled mixture.

-

Stir the reaction at 30-35 °C for 1 hour.

-

The progress of the reaction and the purity of the product can be monitored by High-Performance Liquid Chromatography (HPLC). The expected yield of 2-methyl-4-amino-5-cyanopyrimidine is approximately 92.6% with a purity of around 99.6%.[6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of this compound is critical for its use in subsequent reactions and biological assays. A general reversed-phase HPLC method can be employed for this purpose.[7]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water is typically effective. The exact gradient program should be optimized based on the specific instrument and column.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the synthesized product in the same solvent as the standard.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standards.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Caption: Synthetic workflow for this compound.

The primary significance of this compound in biological systems is as a precursor to Vitamin B1. This conversion is a critical industrial process.

Caption: Conversion to Vitamin B1.

The pyrimidine scaffold of this compound is a common feature in many kinase inhibitors used in cancer therapy. While this specific molecule is not a kinase inhibitor itself, its derivatives often are. The following diagram illustrates a generalized signaling pathway targeted by such pyrimidine-based inhibitors.

Caption: EGFR signaling pathway and pyrimidine-based kinase inhibition.

Biological and Medicinal Chemistry Context

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and numerous biologically active molecules.[8] This has made pyrimidine derivatives a major focus of research in medicinal chemistry. Derivatives of this compound have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[8]

The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological activity. For instance, the nitrile group at the 5-position is a key functional group that can be readily reduced to an aminomethyl group, as seen in the synthesis of Vitamin B1.[8] This transformation is a critical step in producing this essential nutrient.

In the context of drug discovery, particularly in oncology, the pyrimidine scaffold is a well-established "privileged structure."[9][10] Many FDA-approved kinase inhibitors feature a pyrimidine core.[11] These molecules are designed to mimic the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.[8] This inhibition can block signaling pathways that are crucial for cancer cell proliferation and survival, such as the EGFR pathway depicted above.[9] Therefore, this compound serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors for screening in drug discovery programs.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area, and dust formation should be avoided. Store the compound in a tightly sealed container in a cool, dry, and inert atmosphere.[2]

References

- 1. This compound | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-methylpyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. This technical guide delves into the core of their therapeutic promise by elucidating their known biological targets, providing a comprehensive overview of their mechanism of action, and presenting detailed experimental methodologies for their evaluation. The information compiled herein is intended to empower researchers and drug development professionals in their quest for novel therapeutics, particularly in the realm of oncology.

Core Biological Targets: A Focus on Anti-Cancer Pathways

Research has predominantly identified the biological targets of this compound derivatives within the intricate signaling networks that drive cancer progression. These compounds have shown significant inhibitory activity against key players in angiogenesis and cell growth, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A. Its inhibition is a well-established strategy in cancer therapy to stifle tumor growth and metastasis by cutting off its blood supply. Several derivatives of this compound have demonstrated potent VEGFR-2 inhibitory activity.

Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR)

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Certain this compound derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a powerful approach to simultaneously block multiple oncogenic signals.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of exemplary this compound derivatives against their biological targets and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against VEGFR-2

| Compound ID | Modification on Core Scaffold | IC50 (µM) vs. VEGFR-2 | Reference Compound | IC50 (µM) |

| 11e | Varied substitutions on a benzylidene hydrazone moiety | 0.61 | Sorafenib | 0.19 |

| 12b | Varied substitutions on a hydrazone moiety | 0.53 | Sorafenib | 0.19 |

Table 2: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K Isoforms and mTOR

| Compound ID | IC50 (µM) vs. PI3Kα | IC50 (µM) vs. PI3Kβ | IC50 (µM) vs. PI3Kδ | IC50 (µM) vs. mTOR | Reference Compound |

| 12b | 0.17 | 0.13 | 0.76 | 0.83 | LY294002 / Afinitor |

| 12d | 1.27 | 3.20 | 1.98 | 2.85 | LY294002 / Afinitor |

Table 3: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

| 11e | HCT-116 (Colon) | 1.14 |

| 11e | MCF-7 (Breast) | 1.54 |

| 12b | Leukemia SR | 0.10 |

| 12d | Leukemia SR | 0.09 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro VEGFR-2 Kinase Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 protein

-

ELISA plates pre-coated with a substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Setup: To the wells of the ELISA plate, add the assay buffer, recombinant VEGFR-2 enzyme, and the test compound dilutions.

-

Initiation of Kinase Reaction: Add ATP to each well to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Washing: Wash the plate multiple times with wash buffer to remove ATP and unbound components.

-

Detection: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Washing: Wash the plate again to remove unbound antibody.

-

Signal Development: Add TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.

-

Stopping the Reaction: Add the stop solution to each well, which will turn the color to yellow.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro PI3K/mTOR Kinase Assay (Luminescent - ADP-Glo™)

This assay measures the kinase activity of PI3K and mTOR by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PI3K isoforms (α, β, δ, γ) or mTOR protein

-

Lipid substrate for PI3K (e.g., PIP2) or protein substrate for mTOR (e.g., PHAS-1/4E-BP1)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay buffer

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In the wells of the plate, add the kinase, substrate, ATP, and serial dilutions of the test compound in assay buffer.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values as described for the ELISA-based assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key signaling pathways targeted by this compound derivatives and the general workflows of the experimental assays.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition.

Caption: General Workflow for In Vitro Kinase Assays.

Caption: General Workflow for MTT Cell Viability Assay.

The Core Mechanism of 4-Amino-2-methylpyrimidine-5-carbonitrile Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration into the molecular interactions, signaling pathways, and experimental evaluation of a promising class of therapeutic agents.

The 4-amino-2-methylpyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Analogs derived from this core have demonstrated significant potential across various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the mechanism of action for these analogs, with a focus on their role as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active this compound analogs is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

These pyrimidine derivatives typically function as ATP-competitive inhibitors. By mimicking the structure of adenosine triphosphate (ATP), they bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and disrupting the signaling cascade. The versatility of the pyrimidine ring allows for various substitutions, enabling the development of compounds with enhanced potency and selectivity for specific kinases.

Key Signaling Pathways Targeted:

1. The PI3K/AKT/mTOR Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in human cancers, promoting cell survival and proliferation. Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of key kinases within this pathway.

For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been evaluated for their cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. Mechanistic studies revealed that these compounds act as inhibitors of PI3Kδ/γ and AKT-1. One promising compound, 7f, demonstrated significant inhibitory activity with IC50 values of 6.99 ± 0.36 µM for PI3Kδ, 4.01 ± 0.55 µM for PI3Kγ, and 3.36 ± 0.17 µM for AKT-1.[1] This inhibition leads to cell cycle arrest and apoptosis.[1]

2. The EGFR Signaling Pathway:

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that drive cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, such as non-small cell lung cancer and colorectal cancer.

A series of novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors. These compounds have demonstrated significant in vitro cytotoxic activities against multiple human tumor cell lines.[2][3] For example, compound 11b from one study exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M, with IC50 values of 0.09 µM and 4.03 µM, respectively.[2][3] This compound was also shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound analogs against various cancer cell lines and target kinases.

Table 1: IC50 Values of Pyrimidine-5-carbonitrile Analogs against Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 11b | HCT-116 | Colorectal Carcinoma | 3.37 | [2][3] |

| HepG-2 | Hepatocellular Carcinoma | 3.04 | [2][3] | |

| MCF-7 | Breast Cancer | 4.14 | [2][3] | |

| A549 | Non-small Cell Lung Cancer | 2.4 | [2][3] | |

| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [4] |

| A549 | Non-small Cell Lung Cancer | 5.85 | [4] | |

| MCF-7 | Breast Cancer | 7.68 | [4] | |

| Thienopyrimidine 2 | MCF-7 | Breast Cancer | 0.013 | [5] |

| Thienopyrimidine 3 | MCF-7 | Breast Cancer | 0.023 | [5] |

| 4d | K562 | Leukemia | Not specified | [1] |

| 7f | K562 | Leukemia | Not specified | [1] |

Table 2: IC50 Values of Pyrimidine-5-carbonitrile Analogs against Target Kinases

| Compound/Derivative | Target Kinase | IC50 (µM) | Assay Type | Reference |

| 11b | EGFRWT | 0.09 | HTRF Assay | [2][3] |

| EGFRT790M | 4.03 | HTRF Assay | [2][3] | |

| 10b | EGFR | 0.00829 | Not specified | [4] |

| 7f | PI3Kδ | 6.99 ± 0.36 | Enzyme Inhibition Assay | [1] |

| PI3Kγ | 4.01 ± 0.55 | Enzyme Inhibition Assay | [1] | |

| AKT-1 | 3.36 ± 0.17 | Enzyme Inhibition Assay | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections provide protocols for key experiments used to characterize the mechanism of action of this compound analogs.

Cell Viability Assay (MTT Method)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

-

Complete growth medium (specific to cell line)

-

96-well plates

-

This compound analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in complete growth medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.[7]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7][8]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant kinase (e.g., EGFR, PI3K, AKT)

-

Kinase-specific substrate

-

Kinase assay buffer

-

ATP

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque assay plates (e.g., 384-well)

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of the pyrimidine analog in DMSO. Further dilute the compound in the kinase assay buffer to the desired concentrations.

-

Assay Setup: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Kinase Reaction: Add the kinase and its substrate to the wells. Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data with respect to the positive and negative controls. Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway Modulation

This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cancer cells treated with pyrimidine analogs

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with the pyrimidine analog at its IC50 concentration for a specified time. Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound analogs represent a highly versatile and promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their primary mechanism of action involves the inhibition of key protein kinases, leading to the disruption of critical cellular signaling pathways such as the PI3K/AKT/mTOR and EGFR pathways. The ability to systematically synthesize and evaluate these analogs using the robust experimental protocols outlined in this guide will continue to drive the discovery of more potent and selective drug candidates. This in-depth understanding of their mechanism of action is paramount for their successful translation into clinical applications.

References

- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Data for 4-Amino-2-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searching of available databases, the specific experimental ¹H and ¹³C NMR spectral data (chemical shifts, multiplicities, and coupling constants) for 4-Amino-2-methylpyrimidine-5-carbonitrile could not be located. The following guide is a template demonstrating the expected format and content of a comprehensive NMR data sheet for this compound. The experimental protocols are based on standard laboratory procedures for NMR analysis of pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyrimidine core, is a common scaffold in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a structured overview of the ¹H and ¹³C NMR data and the methodologies for their acquisition.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

Solubility Profile of 4-Amino-2-methylpyrimidine-5-carbonitrile in DMSO and Water: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 4-Amino-2-methylpyrimidine-5-carbonitrile in dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and methodologies to support further research and application.

Executive Summary

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Vitamin B1 (Thiamine). Its solubility in common solvents is a crucial parameter for its application in both laboratory and industrial settings. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its role in a key synthetic pathway.

Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 6.4 g/L[1][2] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[1][2][3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the precise solubility of this compound.

Thermodynamic (Shake-Flask) Solubility Method

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (water or DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a pre-prepared calibration curve.

Kinetic Solubility Method

This method provides a measure of solubility under non-equilibrium conditions, which can be relevant for early-stage drug discovery screening.

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted in the test solvent (e.g., an aqueous buffer) in a microplate format.

-

Precipitation Monitoring: The solutions are monitored for the formation of a precipitate over a defined period, often using a plate reader that can detect light scattering or turbidity.

-

Solubility Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Synthetic Pathway Visualization

This compound is a crucial intermediate in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key component in the industrial production of Vitamin B1. The following diagram illustrates this synthetic transformation.

Caption: Synthetic route from this compound.

The following diagram outlines a general workflow for determining the aqueous solubility of an organic compound.

Caption: General workflow for determining aqueous solubility.

References

Crystal structure and XRD data of 4-Amino-2-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available structural and synthetic information for 4-Amino-2-methylpyrimidine-5-carbonitrile. While a definitive crystal structure and corresponding X-ray diffraction (XRD) data for this specific compound are not publicly available in crystallographic databases as of the latest search, this guide furnishes detailed information on its synthesis.

Furthermore, as a valuable point of reference, this document presents a complete crystal structure analysis of a closely related derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine. The structural data for this analog offers insights into the potential solid-state conformation and intermolecular interactions that might be expected for this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of acetamidine hydrochloride with ethoxymethylenemalononitrile.

Experimental Protocol:

A solution of sodium ethoxide is first prepared by cautiously adding metallic sodium to absolute ethanol. To this solution, acetamidine hydrochloride is added, and the resulting mixture is filtered to remove the sodium chloride byproduct. Ethoxymethylenemalononitrile is then introduced to the filtrate, leading to the precipitation of the desired product, this compound, which can be further purified by recrystallization from ethanol.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis of this compound.

Crystal Structure of a Related Compound: 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine

While the crystal structure for this compound is not available, the crystal structure of a derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine, has been determined by single-crystal X-ray diffraction. This section provides the detailed crystallographic data for this analog. It is imperative to note that this data does not represent the target compound but is provided as the closest available structural information.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine involved the following key steps:

-

Crystal Growth: Suitable single crystals were obtained through slow evaporation of a solvent containing the dissolved compound.

-

Data Collection: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a specific temperature.

-

Structure Solution and Refinement: The collected diffraction data was processed, and the crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

The general workflow for single-crystal X-ray diffraction is illustrated below:

Caption: General workflow for crystal structure determination.

Crystallographic Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine.

| Parameter | Value |

| Empirical formula | C₇H₁₀N₄ |

| Formula weight | 150.18 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.324(3) Å, α = 90° |

| b = 12.012(4) Å, β = 108.58(3)° | |

| c = 8.532(3) Å, γ = 90° | |

| Volume | 808.5(5) ų |

| Z | 4 |

| Density (calculated) | 1.232 Mg/m³ |

| Absorption coefficient | 0.084 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 3.48 to 27.50° |

| Index ranges | -10<=h<=10, -15<=k<=15, -11<=l<=11 |

| Reflections collected | 7248 |

| Independent reflections | 1845 [R(int) = 0.0444] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1845 / 0 / 100 |

| Goodness-of-fit on F² | 1.041 |

| Final R indices [I>2sigma(I)] | R1 = 0.0533, wR2 = 0.1293 |

| R indices (all data) | R1 = 0.0718, wR2 = 0.1415 |

| Largest diff. peak and hole | 0.259 and -0.211 e.Å⁻³ |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for the non-hydrogen atoms of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine are presented below.

| Atom | x | y | z | U(eq) |

| N1 | 0.2917(2) | 0.1042(1) | 0.3804(2) | 0.023(1) |

| C2 | 0.2019(2) | 0.1834(2) | 0.3023(2) | 0.021(1) |

| N3 | 0.2374(2) | 0.2114(1) | 0.1706(2) | 0.022(1) |

| C4 | 0.3649(2) | 0.1581(2) | 0.1388(2) | 0.021(1) |

| C5 | 0.4578(2) | 0.0792(2) | 0.2223(2) | 0.021(1) |

| C6 | 0.4223(2) | 0.0505(2) | 0.3644(2) | 0.024(1) |

| C7 | 0.0818(3) | 0.2384(2) | 0.3541(3) | 0.028(1) |

| N8 | 0.4002(2) | 0.1843(2) | 0.0076(2) | 0.029(1) |

| C9 | 0.5908(3) | 0.0199(2) | 0.1788(3) | 0.023(1) |

| N10 | 0.6958(3) | -0.0211(2) | 0.1444(3) | 0.034(1) |

| C11 | 0.5284(3) | -0.0336(2) | 0.4589(3) | 0.033(1) |

Concluding Remarks

This technical guide has summarized the available synthetic and structural information for this compound. While the definitive crystal structure of the title compound remains to be determined and published, the provided synthesis protocol offers a clear pathway for its preparation. The detailed crystallographic analysis of the closely related 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine serves as a valuable surrogate for understanding the potential solid-state characteristics of this class of molecules, which is of significant interest to researchers in medicinal chemistry and drug development. Further research is warranted to elucidate the precise crystal structure of this compound to enable more detailed structure-activity relationship studies.

References

Safety and Handling of 4-Amino-2-methylpyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 4-Amino-2-methylpyrimidine-5-carbonitrile, a key intermediate in various synthetic applications, including pharmaceutical development.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks to personnel.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 698-29-3[4][5][6] |

| Molecular Formula | C₆H₆N₄[4][5] |

| Molecular Weight | 134.14 g/mol [5][6][7] |

| Appearance | Pale yellow or pale brown solid/powder[3][8] |

| Melting Point | 249 °C[8] |

| Boiling Point | 315.6°C at 760 mmHg[8] |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][8] |

| Density | 1.3 ± 0.1 g/cm³[8] |

| Flash Point | 79.0 ± 28.2 °C[8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications and statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][8][9] |

| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4] |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] |

| Skin irritation (Category 2) | H315: Causes skin irritation[4][6] |

| Serious eye damage (Category 1) | H318: Causes serious eye damage[6][10] |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[4][6] |

Signal Word: Danger [6]

Hazard Pictograms:

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the chemical's integrity.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]

-

Avoid breathing dust or fumes.[4]

-

Avoid contact with skin and eyes.[4]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7][8]

-

Keep away from heat sources and direct sunlight.[7]

-

Store separately from incompatible materials.[7]

-

Recommended storage temperatures are often between 2-8°C (refrigerator)[3] or in a -20°C freezer for long-term stability.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][11] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[9][11] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9][11] |

Accidental Release Measures

A clear and practiced spill response plan is necessary to manage accidental releases effectively.

Personal Precautions:

-

Evacuate the area.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.

-

Avoid breathing dust.

-

Ensure adequate ventilation.

Environmental Precautions:

-

Prevent the substance from entering drains or waterways.

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

For large spills, contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Below is a generalized workflow for handling a chemical spill of this compound.

References

- 1. web.mit.edu [web.mit.edu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. iivs.org [iivs.org]

- 4. westlab.com [westlab.com]

- 5. researchgate.net [researchgate.net]

- 6. egr.msu.edu [egr.msu.edu]

- 7. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]

- 8. oecd.org [oecd.org]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. afd.calpoly.edu [afd.calpoly.edu]

- 11. iivs.org [iivs.org]

Methodological & Application

Synthetic Protocols for Novel Derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile: Application in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel anticancer agents derived from 4-Amino-2-methylpyrimidine-5-carbonitrile. The protocols outlined below describe the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have shown considerable potential in chemotherapy by inhibiting various enzymes involved in cancer progression.[1]

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The starting material, this compound, serves as a versatile scaffold for the synthesis of various heterocyclic compounds. Its structural similarity to purines makes its derivatives, such as pyrazolo[3,4-d]pyrimidines, promising candidates for targeting enzymes like kinases, which are often dysregulated in cancer.[1][2] This document will focus on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and the evaluation of their cytotoxic effects on cancer cell lines.

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives against the MCF-7 human breast adenocarcinoma cell line.

Table 1: Cytotoxicity of Synthesized Pyrazolo[3,4-d]pyrimidine Derivatives against MCF-7 Cell Line

| Compound ID | Structure | IC50 (µM) |

| 10a | 3,6-dimethyl-5-(benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | > 50 |

| 10b | 3,6-dimethyl-5-(4-methylbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 25 |

| 10c | 3,6-dimethyl-5-(4-methoxybenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 20 |

| 10d | 3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 12 |

| 10e | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 11 |

| Doxorubicin | (Standard) | 8.5 |

Data sourced from multiple studies on pyrazolo[3,4-d]pyrimidine derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a-e)

This protocol describes a two-step synthesis starting from a pyrazolo[3,4-d][3][4]oxazin-4-one derivative, which can be synthesized from precursors related to this compound.

Step 1: Synthesis of 5-amino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (9)

-

A mixture of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][4]oxazin-4-one (1 mmol) and hydrazine hydrate 99% (1.5 mmol) in absolute ethanol (20 mL) is refluxed for 5 hours.

-

The reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield compound 9.

Step 2: Synthesis of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a-e)

-

A mixture of compound 9 (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in glacial acetic acid (15 mL) is refluxed for 6 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The formed precipitate is filtered, washed with water, and recrystallized from ethanol to give the final products (10a-e).

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7).

1. Cell Culture and Maintenance:

- Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain the cells in a humidified incubator at 37°C with 5% CO2.

- Subculture the cells upon reaching 80-90% confluency.[3]

2. Cell Seeding:

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

- Allow the cells to adhere overnight.[3]

3. Drug Treatment:

- Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

- Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]

4. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.[3]

5. IC50 Calculation:

- The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

Visualizations

Caption: Experimental workflow for in vitro anticancer drug screening.

Caption: Simplified c-Met signaling pathway and its inhibition.

References

- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Amino-2-methylpyrimidine-5-carbonitrile in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-amino-2-methylpyrimidine-5-carbonitrile has emerged as a versatile starting material for the design and synthesis of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the this compound core allow for diverse chemical modifications, enabling the development of inhibitors targeting a range of kinases with high potency and selectivity. This document provides detailed application notes, experimental protocols, and data related to the use of this scaffold in the design of novel kinase inhibitors.

Featured Kinase Targets and Signaling Pathways

Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 9 (CDK9), and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine-5-carbonitrile derivatives against several kinases.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Series 1 (VEGFR-2) | |||

| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |

| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |

| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |

| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |

| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | [1] |

| Series 2 (PI3K/mTOR) | |||

| 7f | PI3Kδ | 6.99 ± 0.36 | |

| 7f | PI3Kγ | 4.01 ± 0.55 | |

| 7f | AKT-1 | 3.36 ± 0.17 | |

| Series 3 (Aurora A) | |||

| 13 | Aurora A | < 0.2 | |

| Series 4 (CDK9) | |||

| 30f | CDK9 | 0.004 | |

| 30h | CDK9 | 0.003 | |

| Series 5 (EGFR) | |||

| 11b | EGFRWT | 0.09 | |

| 11b | EGFRT790M | 4.03 |

Quantitative Data: Antiproliferative Activity

The following table presents the IC50 values of representative pyrimidine-5-carbonitrile derivatives against various human cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Series 1 (VEGFR-2) | ||||

| 9d | HCT-116 | Colon Cancer | 1.14 ± 0.08 | [1] |

| 11e | HCT-116 | Colon Cancer | 1.77 ± 0.13 | [1] |

| 12b | HCT-116 | Colon Cancer | 2.01 ± 0.15 | [1] |

| 12d | HCT-116 | Colon Cancer | 2.33 ± 0.19 | [1] |

| 9d | MCF-7 | Breast Cancer | 10.33 ± 0.25 | [1] |

| 11e | MCF-7 | Breast Cancer | 3.25 ± 0.11 | [1] |

| 12b | MCF-7 | Breast Cancer | 4.16 ± 0.13 | [1] |

| 12d | MCF-7 | Breast Cancer | 5.84 ± 0.16 | [1] |

| Sorafenib (Reference) | HCT-116 | Colon Cancer | 8.96 ± 0.05 | [1] |

| Sorafenib (Reference) | MCF-7 | Breast Cancer | 11.83 ± 0.07 | [1] |

| Series 2 (PI3K/mTOR) | ||||

| 12b | Leukemia SR | Leukemia | - | |

| 12d | Leukemia SR | Leukemia | - | |

| Series 3 (EGFR) | ||||

| 11b | HCT-116 | Colon Cancer | 3.37 | |

| 11b | HepG-2 | Liver Cancer | 3.04 | |

| 11b | MCF-7 | Breast Cancer | 4.14 | |

| 11b | A549 | Lung Cancer | 2.4 |

Experimental Protocols

Synthesis of a Representative Kinase Inhibitor: 4-Amino-2-(substituted-anilino)pyrimidine-5-carbonitrile

This protocol describes a general method for the synthesis of 4-amino-2-(substituted-anilino)pyrimidine-5-carbonitrile derivatives, which are potent kinase inhibitors. The synthesis starts from the commercially available this compound.

Step 1: Chlorination of this compound

A mixture of this compound and phosphorus oxychloride is heated under reflux. The excess phosphorus oxychloride is then removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution) to precipitate the chlorinated intermediate.

Step 2: Nucleophilic Substitution with a Substituted Aniline

The chlorinated intermediate is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or DMF). A substituted aniline and a base (e.g., triethylamine or diisopropylethylamine) are added to the solution. The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC50 value of a test compound. This assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR-2, Aurora A, CDK9)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control (0% kinase activity).

-

Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer. Add the master mix to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the antiproliferative activity of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Downstream Signaling